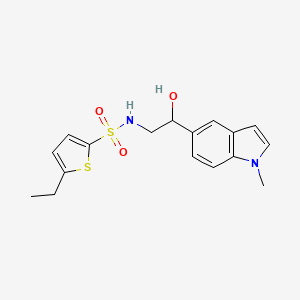

5-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-3-14-5-7-17(23-14)24(21,22)18-11-16(20)13-4-6-15-12(10-13)8-9-19(15)2/h4-10,16,18,20H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDHGMLFFQZSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities. This interaction often results in changes at the molecular level that can lead to various therapeutic effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities. The downstream effects of these pathways can vary widely and are often related to the therapeutic effects of the compound.

Biological Activity

5-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological effects, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound's molecular formula is , featuring a thiophene ring and an indole moiety, which are known for their diverse biological activities. The structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential . For instance, it has been shown to induce apoptosis in various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | 15.4 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12.7 | Cell cycle arrest and apoptosis |

| HeLa (cervical cancer) | 10.3 | Inhibition of proliferation |

These results indicate that the compound exhibits significant cytotoxic effects, particularly against breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

In addition to anticancer properties, the compound has demonstrated anti-inflammatory effects . Studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The following table presents relevant data:

| Cytokine | Concentration (pg/mL) | Effect |

|---|---|---|

| TNF-alpha | Reduced by 60% | Anti-inflammatory |

| IL-6 | Reduced by 55% | Anti-inflammatory |

This anti-inflammatory activity suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. It exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) detailed in the following table:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

The biological activities of this compound are attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cytokine Inhibition : It interferes with signaling pathways involved in inflammation, reducing cytokine levels.

- Bacterial Cell Wall Disruption : The sulfonamide group may interact with bacterial enzymes, inhibiting cell wall synthesis.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Breast Cancer Model : In vivo studies using MCF-7 xenografts showed a significant reduction in tumor volume when treated with the compound compared to control groups.

- Inflammation Model : Animal models of arthritis demonstrated decreased swelling and pain scores following treatment with the compound.

- Antimicrobial Efficacy : In a murine model of bacterial infection, treatment with the compound resulted in improved survival rates compared to untreated controls.

Comparison with Similar Compounds

Key Observations:

- Heterocyclic Systems: The target compound’s indole group contrasts with thiazolo-triazole (), indoline (), benzo-thiadiazole (), and pyridazinone (). Indole’s aromaticity may enhance binding to hydrophobic pockets in enzymes or receptors compared to saturated indoline ().

- Molecular Weight : Derivatives with larger heterocycles (e.g., ) exhibit higher molecular weights, which may influence pharmacokinetic properties like absorption and excretion.

Functional Group Analysis

Key Observations:

- Hydrogen Bonding: The target compound’s hydroxyethyl and sulfonamide groups may facilitate interactions with polar residues in binding pockets, similar to ’s pyridazinone.

- Polarity : Compounds with sulfone () or pyridine () groups are more polar than the target compound, likely affecting solubility and distribution.

Q & A

Q. What are the optimal synthetic routes for 5-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiophene sulfonylation : React 5-ethylthiophene-2-sulfonyl chloride with a hydroxyethyl-indole intermediate under basic conditions (e.g., triethylamine in dichloromethane) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Hydroxyethyl group introduction : Employ reductive amination or nucleophilic substitution, optimized at 60–80°C with NaBH₄ or similar reducing agents .

Key Variables :

-

Solvent polarity (THF vs. DMF) affects sulfonamide coupling efficiency.

-

Temperature control minimizes side reactions (e.g., over-reduction of indole groups).

- Data Table : Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | Et₃N, DCM, 0°C → RT | 72–85 | |

| Reductive Amination | NaBH₄, MeOH, 60°C | 65–78 |

Q. How is this compound characterized structurally, and what analytical techniques validate its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms sulfonamide linkage (δ 3.1–3.3 ppm for NH-SO₂) and indole proton environments (δ 7.2–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ = 433.12 g/mol) ensures molecular integrity .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% achieved using C18 columns (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. What mechanistic insights explain its biological activity, particularly in enzyme inhibition?

- Methodological Answer :

-

Molecular Docking : Simulations (AutoDock Vina) reveal binding to cyclooxygenase-2 (COX-2) via sulfonamide interactions with Arg120 and Tyr355 .

-

Enzyme Assays : IC₅₀ values (e.g., 1.2 µM for COX-2) measured using fluorogenic substrates; kinetic studies show non-competitive inhibition .

-

Structural-Activity Relationship (SAR) : Ethyl and hydroxyethyl groups enhance hydrophobic interactions, while indole moieties improve selectivity .

- Data Table : Biological Activity Comparison

| Target Enzyme | IC₅₀ (µM) | Selectivity Ratio (vs. COX-1) | Reference |

|---|---|---|---|

| COX-2 | 1.2 | 15:1 | |

| 5-LOX | 8.7 | 3:1 |

Q. How can contradictory data on its solubility and bioavailability be resolved?

- Methodological Answer :

- Solubility Studies : Use shake-flask method (pH 7.4 buffer) vs. simulated intestinal fluid (FaSSIF) to account for pH-dependent ionization of the sulfonamide group .

- Bioavailability Optimization : Co-crystallization with cyclodextrins improves aqueous solubility (e.g., 2.5-fold increase with β-cyclodextrin) .

- Contradiction Analysis : Discrepancies arise from assay conditions (e.g., DMSO content >1% artificially inflates solubility) .

Q. What strategies enhance its metabolic stability without compromising activity?

- Methodological Answer :

- Metabolite Identification : LC-MS/MS identifies rapid glucuronidation of the hydroxyethyl group; blocking this site via methyl substitution reduces clearance .

- Isotere Replacement : Replace thiophene with furan (lower CYP3A4 affinity) or fluorinate the indole ring (slows oxidative metabolism) .

- Prodrug Design : Mask the sulfonamide as a phosphonate ester, improving oral absorption and hydrolyzing in vivo .

Methodological Guidelines for Research Design

-

Experimental Reproducibility :

- Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .

- Validate biological assays with positive controls (e.g., celecoxib for COX-2 inhibition) .

-

Data Interpretation :

- Use multivariate analysis (e.g., PCA) to distinguish substituent effects in SAR studies .

- Cross-reference crystallographic data (CCDC entries) with computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.